![molecular formula C9H6BrN5 B14592451 4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline CAS No. 61148-25-2](/img/structure/B14592451.png)
4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the tetrazoloquinoxaline family. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline typically involves the reaction of tetrazolo[1,5-a]quinoxaline with bromomethylating agents. One common method includes the use of sodium azide and acetic acid in ethanol to form the tetrazoloquinoxaline core, followed by bromomethylation using bromomethylating reagents . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The tetrazoloquinoxaline core can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Cycloaddition Reagents: Alkynes and azides are often used in cycloaddition reactions with tetrazoloquinoxalines.
Major Products
Applications De Recherche Scientifique
4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and antiviral properties.
Materials Science: The compound is explored for its use in organic solar cells and OLEDs due to its unique electronic properties.
Organic Synthesis: It serves as a precursor for the synthesis of complex heterocyclic compounds, which are valuable in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline involves its interaction with molecular targets through its bromomethyl and tetrazoloquinoxaline moieties. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules . The tetrazoloquinoxaline core can participate in various chemical reactions, influencing the compound’s biological activity and chemical properties .
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
8-Bromo-4-chlorotetrazolo[1,5-a]quinoxaline: This compound has similar chemical properties but differs in its halogen substitution pattern.
8-Bromo-4-(piperidin-1-yl)tetrazolo[1,5-a]quinoxaline: This derivative includes a piperidine group, which can influence its biological activity.
9-Bromoditetrazolo[1,5-a5’,1’-c]quinoxaline: This compound features an additional tetrazole ring, providing unique chemical and biological properties.
Propriétés
Numéro CAS |
61148-25-2 |
|---|---|
Formule moléculaire |
C9H6BrN5 |
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
4-(bromomethyl)tetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H6BrN5/c10-5-7-9-12-13-14-15(9)8-4-2-1-3-6(8)11-7/h1-4H,5H2 |
Clé InChI |
ZIOPMCKYQUQLLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




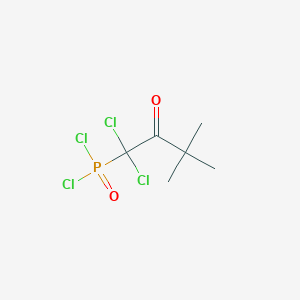
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
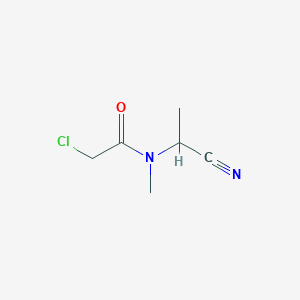
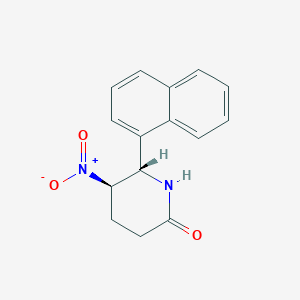
![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)
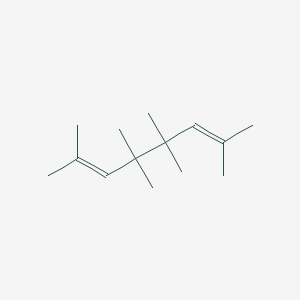
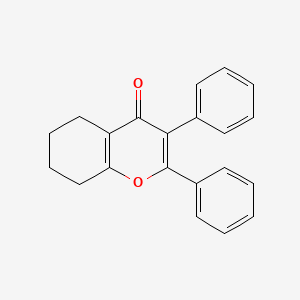
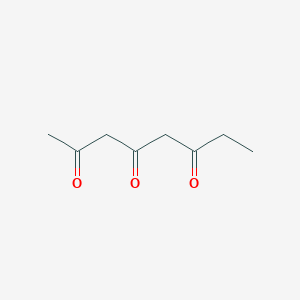

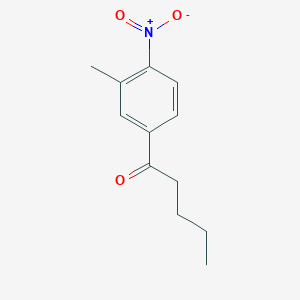
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
